molecular formula C8H17NO B3056839 (R)-2-Isobutylmorpholine CAS No. 746585-30-8

(R)-2-Isobutylmorpholine

Cat. No. B3056839
CAS RN: 746585-30-8
M. Wt: 143.23 g/mol
InChI Key: HNDXEVBVCNVVOW-MRVPVSSYSA-N
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Description

(R)-2-Isobutylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Solid Surface Photoluminescence

  • Application : The use of photoluminescence to study microheterogeneous systems and improve the emission properties of a lumiphor by manipulating its microenvironment. This has implications in analytical detection, particularly in flowing systems (Sanz-Medel, 1993).

Generalized Linear Mixed‐Effects Models

  • Application : Linear and generalized linear mixed‐effects models are popular in various scientific fields, including ecology and evolution. This study presents a method for calculating R2 (variance explained) for these models, which is crucial for understanding the goodness‐of‐fit of a model (Nakagawa & Schielzeth, 2013).

Single-Cell Metabolomics

  • Application : A method for metabolomic profiling of single cells using capillary electrophoresis coupled to electrospray ionization time-of-flight mass spectrometry. This technique is significant for studying cell-to-cell signaling molecules in neuroscience research (Lapainis, Rubakhin, & Sweedler, 2009).

Synthesis of Dopamine Agonist and Antagonist

  • Application : The synthesis and neuropharmacological evaluation of R-(-) and S-(+) enantiomers of a compound as dopamine receptor agents. This research contributes to our understanding of dopaminergic mechanisms in brain tissues (Gao et al., 1988).

Preparation of Phosphine-Amido Complexes

  • Application : The preparation of Hf and Zr complexes for olefin polymerization. This research enhances our understanding of the applications of these complexes in materials science and chemistry (Jun et al., 2013).

Steric Block Morpholino Oligomers

  • Application : The study of arginine-rich cell-penetrating peptides for the delivery of steric block morpholino oligomers. This research has implications in molecular biology and pharmacology (Abes et al., 2008).

Kaolinite as Adsorbent

  • Application : The use of kaolinite for the removal of Rhodamine B from aqueous solutions. This study contributes to environmental science and waste management (Khan, Dahiya, & Ali, 2012).

Bone Morphogenetic Proteins in Spine

  • Application : The safety profiles of human recombinant bone morphogenetic proteins in spine applications. This is relevant to medical research and orthopedics (Poynton & Lane, 2002).

Optically Active Ethereal Analog Synthesis

  • Application : The synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, a potentially powerful synthetic opiate. This research contributes to the field of pharmaceuticals and drug development (Borowiecki, 2022).

properties

IUPAC Name

(2R)-2-(2-methylpropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXEVBVCNVVOW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650918
Record name (2R)-2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Isobutylmorpholine

CAS RN

746585-30-8
Record name (2R)-2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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